Allyltriphenylphosphonium bromide
Overview
Description
Allyltriphenylphosphonium bromide: is a chemical compound with the molecular formula C21H20BrP . It is a white crystalline powder that is used in various chemical reactions and applications. The compound is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyltriphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine and allyl bromide in dry toluene . The reaction conditions involve maintaining an anhydrous environment to prevent hydrolysis and ensure high yield.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route. The reaction is scaled up with appropriate adjustments in reaction vessel size and reagent quantities to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Olefination Reactions: Allyltriphenylphosphonium bromide is commonly used in Wittig olefination reactions to form alkenes from aldehydes.
Addition Reactions: It participates in alkene addition reactions with frustrated Lewis pairs.
Regioselective Synthesis: The compound is used in the regioselective synthesis of alkenes via semihydrogenation and semihydrogenation-oxidation of dienes.
Common Reagents and Conditions:
Wittig Olefination: Typically involves aldehydes and bases such as sodium hydride or potassium tert-butoxide.
Addition Reactions: Frustrated Lewis pairs like boranes and phosphines are used.
Regioselective Synthesis: Conditions often include hydrogen gas and catalysts like palladium or nickel.
Major Products Formed:
Alkenes: From Wittig olefination.
Vinyl Arenes: From olefination of N-sulfonyl imines.
Functionalized Cyclohexadienes: From tandem Michael addition/ylide olefination reactions.
Scientific Research Applications
Chemistry:
Synthesis of Conjugated Dienes: Used in the preparation of conjugated dienes through Wittig olefination.
Library Preparation: Reactant for the preparation of diol and carbamate chemistry libraries.
Biology and Medicine:
Antiviral Activity: Phosphonium salts, including allyltriphenylphosphonium bromide, have shown antiviral activity against influenza virus A.
Industry:
Mechanism of Action
The mechanism of action of allyltriphenylphosphonium bromide in chemical reactions involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved include the interaction of the phosphonium ylide with electrophilic carbonyl compounds, leading to the formation of a new carbon-carbon double bond.
Comparison with Similar Compounds
- Benzyltriphenylphosphonium chloride
- Ethyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
Comparison:
- Allyltriphenylphosphonium bromide is unique due to its allyl group, which allows for specific reactions such as olefination and addition reactions with frustrated Lewis pairs .
- Benzyltriphenylphosphonium chloride and other similar compounds may not participate in the same range of reactions due to the absence of the allyl group.
Properties
IUPAC Name |
triphenyl(prop-2-enyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYKRJUVEOBFGH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935337 | |
Record name | Triphenyl(prop-2-en-1-yl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-54-9 | |
Record name | Phosphonium, triphenyl-2-propen-1-yl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1560-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyltriphenylphosphonium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110609 | |
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Record name | Allyltriphenylphosphonium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59815 | |
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Record name | Triphenyl(prop-2-en-1-yl)phosphanium bromide | |
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Record name | Allyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.848 | |
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Record name | ALLYLTRIPHENYLPHOSPHONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT9PR2Z47K | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Allyltriphenylphosphonium bromide in organic synthesis?
A1: this compound serves as a valuable reagent in Wittig olefinations to generate 1-substituted 1,3-dienes, which can then undergo further reactions like cobalt-catalyzed Diels-Alder reactions. [, ] This strategy allows the synthesis of various benzene derivatives with high regioselectivity. [, ]
Q2: Can you provide an example of this compound's use in heterocycle synthesis?
A2: Researchers have successfully employed this compound in synthesizing various heterocyclic compounds. For instance, its reaction with 4-cyano-5,6-difur-2′yl-2H-pyridazin-3-one leads to fused 5,8-oxazolo-6, 12 and pyrano-8, 13, 14 derivatives. [] Similarly, it can react with 2-[(benzylidene)amino]-benzonitrile to yield benzoazepines. []
Q3: Beyond its role in Wittig reactions, are there other applications of this compound?
A3: Yes, this compound acts as a precursor for synthesizing deep eutectic solvents (DES). [, ] When combined with Triethylene glycol, it forms a DES suitable for various applications, and researchers have studied the volumetric properties of this mixture. []
Q4: Has the catalytic activity of this compound been explored?
A4: While this compound is not typically used as a catalyst itself, it plays a crucial role in synthesizing novel catalysts. One example is its use in developing an encapsulated ionic liquid analogous catalyst for converting free fatty acids to fatty acid methyl esters. [] This catalyst, formed with p-toluenesulfonic acid, effectively reduces FFA content in non-edible oils. []
Q5: What is known about the structural characteristics of this compound?
A5: this compound forms 1D and 2D supramolecular assemblies through π-interactions between phenyl-phenyl and allyl-phenyl groups within its crystal structure. [] These interactions, along with numerous weak C–H···Br hydrogen bonds and Br···phenyl group anion-π interactions, help to stabilize the positions of CuBr4– anions within the cationic network channels. []
Q6: Are there any studies on the stability or degradation of this compound?
A6: Research indicates that this compound can undergo Allyl-Propenyl rearrangements under certain conditions, such as in the presence of basic Al2O3 or sodium ethoxide. [] These rearrangements lead to the formation of corresponding 1-propenyl compounds. [] Electrochemical studies have also demonstrated the cathodic cleavage of 1-Propenyltriphenylphosphonium bromide, yielding Triphenylphosphine and Propen. []
Q7: What are the potential benefits of using this compound-based deep eutectic solvents?
A7: Deep eutectic solvents based on this compound and Triethylene glycol offer advantages such as being environmentally friendly and having tunable properties. [] These properties make them promising candidates for various applications, including extraction, separation, and catalysis.
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